Home > Products > Building Blocks P12132 > N-(4-chlorothiazol-2-yl)acetamide
N-(4-chlorothiazol-2-yl)acetamide - 89283-43-2

N-(4-chlorothiazol-2-yl)acetamide

Catalog Number: EVT-1715516
CAS Number: 89283-43-2
Molecular Formula: C5H5ClN2OS
Molecular Weight: 176.62 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Future Directions

References[1] Discovery of N-(4-{[5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino}phenyl)-2-[4-(propan-2-yl)-1 H-1,2,3-triazol-1-yl]acetamide (AZD3229), a Potent Pan-KIT Mutant Inhibitor for the Treatment of Gastrointestinal Stromal Tumors.[2] NOVEL SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF N-(5BROMO-2-(5-PHENYL1,3,4-OXADIAZOL-2-YL)NAPHTHA[2,1-B]FURAN-1- YL)ACETAMIDE AND N-(5-NITRO-2-(5-PHENYL-1,3,4- OXADIAZOL-2-YL)NAPHTHA[2,1-BFURAN-1-YL]ACETAMIDE AND THEIR DERIVATIVES[3] Synthesis, Characterization, Fluorescence and Antimicrobial studies of Cu(II), Co(II), Ni(II), Zn(II) and Cd(II) complexes derived from Schiff’s base (E)-2-(5-chloro-2-hydroxybenzylidene)-N-(4-phenylthiazol-2-yl)hydrazinecarboxamide[9] Synthesis, Characterization, Fluorescence and Antimicrobial studies of Cu(II), Co(II), Ni(II), Zn(II) and Cd(II) complexes derived from Schiff’s base (E)-2-(5-chloro-2-hydroxybenzylidene)-N-(4-phenylthiazol-2-yl)hydrazinecarboxamide[10] Discovery of N-(4-Fluoro-3-methoxybenzyl)-6-(2-(((2S,5R)-5-(hydroxymethyl)-1,4-dioxan-2-yl)methyl)-2H-tetrazol-5-yl)-2-methylpyrimidine-4-carboxamide. A Highly Selective and Orally Bioavailable Matrix Metalloproteinase-13 Inhibitor for the Potential Treatment of Osteoarthritis.[11] Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents.[13] Synthesis and Characterization of Novel N-(Benzo[d]Thiazol-2-yl)-2-(2-(6-Chloroquinolin-4-yl)Hydrazinyl)Acetamide Derivatives Containing Quinoline Linkage as Potent Antibacterial Agents. [] Synthesis and Characterizations of Triazine Derivative - N 2 , N 4 -bis (6-bromo-1,3-benzothiazol-2-yl) - N 6 - aryl - 1, 3, 5-triazine-2, 4, 6-triamine, derivative of 2, 4, 6-trimethyl-1, 3, 5-triazine as Biological Potent Agents[16] Synthesis and Biological Evaluation of 1-(4-(N-(4-(2,4- Dichlorophenyl)-6-(6-Methylnaphthalen-2-Yl)Pyrimidin- 2-Yl)Sulfamoyl)Phenyl)-5-Oxo-2-Phenyl-2,5-Dihydro-1h- Pyrrole-3-Carboxylic Acid[17] Synthesis and Bio-Evaluation of Novel N-(4-(8-Methoxy-2-Oxo-2H-Chromen-3-Yl) Thiazol-2-Yl) Amide Derivatives[18] Discovery of (S)-N-[2-[1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl] acetamide (apremilast), a potent and orally active phosphodiesterase 4 and tumor necrosis factor-alpha inhibitor.[19] Synthesis, docking study and biological evaluation of novel N-(1,3-benzothiazole-2-yl)-2-(pyridine-3-ylformohydrazido) acetamide derivatives[20] Quantitative Preclinical Imaging of TSPO Expression in Glioma Using N,N-Diethyl-2-(2-(4-(2-18F-Fluoroethoxy)Phenyl)-5,7-Dimethylpyrazolo[1,5-a]Pyrimidin-3-yl)Acetamide[21] Design and synthesis of trans-N-[4-[2-(6-cyano-1,2,3, 4-tetrahydroisoquinolin-2-yl)ethyl]cyclohexyl]-4-quinolinecarboxamide (SB-277011): A potent and selective dopamine D(3) receptor antagonist with high oral bioavailability and CNS penetration in the rat.[24] Microwave Assisted Synthesis of Novel N-(Benzo[d]Thiazol-2-yl)-2-((2,4'-Dioxospiro[Indoline-3,2'-Thiazolidin]-3'-yl)Amino)Acetamide Derivatives as Potent Antibacterial Agents[25] Neuroprotective Effects of (S)-N-[4-[4-[(3,4-Dihydro-6-hydroxy-2,5,7,8 -tetramethyl-2H-1-benzopyran-2-yl)carbonyl]-1-piperazinyl]phenyl]-2 -thiophenecarboximid-amide (BN 80933), an Inhibitor of Neuronal Nitric-Oxide Synthase and an Antioxidant, in Model of Transient Focal Cerebral Ischemia in Mice[27] Evaluation of N‐benzyl‐N‐[11C]methyl‐2‐ (7‐methyl‐8‐oxo‐2‐phenyl‐7,8‐dihydro‐9H‐purin‐9‐yl)acetamide ([11C]DAC) as a novel translocator protein (18 kDa) radioligand in kainic acid‐lesioned rat[28] Antitumor efficacy of 2-(6,8-dimethyl-5-nitro-4-chloroquinoline-2-yl)-5,6,7-trichloro-1,3-tropolone in lung cancer xenografts.

N-(5-Bromo-2-(5-phenyl-1,3,4-oxadiazol-2-yl)naphtha[2,1-b]furan-1-yl)acetamide (8)

    Compound Description: This compound is a novel naphtho-furan derivative synthesized and characterized using Mass, NMR, and FTIR spectroscopic techniques []. It exhibited good antibacterial and antifungal activity in the reported study.

N-(5-Nitro-2-(5-phenyl-1,3,4-oxadiazol-2-yl)naphtha[2,1-bfuran-1-yl]acetamide (5)

    Compound Description: This compound is another novel naphtho-furan derivative with reported antibacterial and antifungal activity []. Similar to compound 8, it was characterized using Mass, NMR, and FTIR spectroscopic techniques.

(E)-2-(5-chloro-2-hydroxybenzylidene)-N-(4-phenylthiazol-2-yl)hydrazinecarboxamide (HL)

    Compound Description: This Schiff base ligand is synthesized by condensing N-(4-phenylthiazol-2-yl)hydrazinecarboxamide with 5-chloro-2-hydroxybenzaldehyde []. It acts as an ONO donor ligand in the formation of metal complexes.

N-(4-(N-(8-Hydroxyquinolin-5-yl)sulfamoyl)phenyl)acetamide (8HQSPA)

    Compound Description: This compound is a novel ligand that chelates with transition metals []. It showed promising results in in vitro antimicrobial studies, particularly its copper complex, indicating its potential for drug development.

N-[Alkyl or Un/substituted phenyl]-2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamide

    Compound Description: This series of 1,4-benzothiazine derivatives was investigated for antifungal activity using 3DQSAR studies []. The study highlighted the importance of steric properties, particularly bulky substitutions, for enhancing antifungal potency.

2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide

    Compound Description: This compound, characterized by X-ray crystallography, reveals an almost planar structure for the N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide moiety []. This structural information provides insights into potential conformations and intermolecular interactions.

N-(4,6-Diméthylpyrid-2-yl)-2-(3-nitrophényl)acétamide

    Compound Description: This compound, structurally characterized by X-ray crystallography, provides insights into the conformational preferences of substituted acetamide derivatives []. The study reveals an intermolecular hydrogen bond contributing to the compound's overall structure.

N,N-Diethyl-2-(2-(4-(2-18F-fluoroethoxy)phenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide (18F-DPA-714)

    Compound Description: This compound is a high-affinity pyrazolopyrimidinyl-based imaging ligand for the translocator protein (TSPO) []. It showed promising results in preclinical studies for visualizing TSPO-expressing brain tumors, highlighting its potential as a predictive cancer imaging modality.

N-(1,3-benzothiazole-2-yl)-2-(pyridine-3-ylformohydrazido)acetamide derivatives

    Compound Description: This series of compounds was investigated for their antibacterial, antituberculosis, and antifungal activities []. Molecular docking studies provided insights into their binding patterns and potential mechanisms of action.

N-(4-Fluoro-3-methoxybenzyl)-6-(2-(((2S,5R)-5-(hydroxymethyl)-1,4-dioxan-2-yl)methyl)-2H-tetrazol-5-yl)-2-methylpyrimidine-4-carboxamide

    Compound Description: This compound is a highly selective and orally bioavailable MMP-13 inhibitor developed for treating osteoarthritis []. It demonstrated improved pharmacokinetic properties and reduced nephrotoxicity compared to previous carboxylic acid-containing MMP-13 inhibitors.

N2,N4-bis(6-bromo-1,3-benzothiazol-2-yl)-N6-aryl-1,3,5-triazine-2,4,6-triamine

    Compound Description: This series of indole-fused triazine derivatives was synthesized and evaluated for their antimicrobial activity []. The compounds were characterized by IR and NMR spectroscopy, and their biological activity against various Gram-positive and Gram-negative bacteria was assessed.

1-(4-(N-(4-(2,4-Dichlorophenyl)-6-(6-methylnaphthalen-2-yl)pyrimidin-2-yl)sulfamoyl)phenyl)-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid

    Compound Description: This compound is a pyrrole-2-one derivative synthesized by the heterocyclization of specific Schiff bases []. The synthesized compounds were evaluated for their antibacterial activities.

N-(4-(8-Methoxy-2-oxo-2H-chromen-3-yl)thiazol-2-yl)amide derivatives

    Compound Description: These derivatives, featuring a coumarin moiety, were synthesized and screened for antimicrobial, antifungal, and antimalarial activities []. The presence of the thiazole ring, although differently substituted compared to N-(4-Chlorothiazol-2-yl)acetamide, highlights the potential of exploring variations on this heterocyclic core for diverse biological activities.

N-[(4-phenylthiazol-2-yl)carbamothioyl]benzamide and N-{[4-(4-bromophenyl)thiazol-2-yl]carbamothioyl}benzamide

    Compound Description: These two new thiourea derivatives were investigated as potential active pharmaceutical ingredients (APIs) and their structures were elucidated using synchrotron X-ray diffraction []. The presence of the thiazole ring and the exploration of these compounds as APIs suggest their potential biological significance.

2-benzoylamino-N′-(4-hydroxybenzylidene)-3-(thiophen-2-yl)prop-2-enohydrazide

    Compound Description: The crystal structure of this compound reveals a three-dimensional network stabilized by N—H⋯O and O—H⋯(N,O) hydrogen bonds []. This structural information provides insights into the intermolecular interactions and potential crystal packing arrangements of similar compounds.

N-(Pyridin-2-yl)imidates

    Compound Description: These compounds are synthesized from nitrostyrenes and 2-aminopyridines via N-(pyridin-2-yl)iminonitriles []. These intermediates highlight a synthetic route that could potentially be adapted for preparing similar thiazole derivatives.

(E)-4-((4-Bromobenzylidene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide (4BRDA)

    Compound Description: This Schiff base compound was synthesized and analyzed using FTIR, UV-Vis, and DFT computations []. Although it doesn't directly contain the thiazole ring found in N-(4-Chlorothiazol-2-yl)acetamide, it represents a class of compounds with potential biological activities that are often modified and explored for various pharmaceutical applications.

N-(Benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives

    Compound Description: This series of compounds, containing both benzothiazole and quinoline moieties, were synthesized and evaluated for their antibacterial activity []. The study highlighted the potential of combining different heterocyclic units to achieve potent antibacterial effects.

(S)-N-[2-[1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]acetamide (apremilast)

    Compound Description: Apremilast is a potent and orally active phosphodiesterase 4 (PDE4) and tumor necrosis factor-alpha inhibitor []. It represents a successful drug molecule that targets specific inflammatory pathways.

4-Amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile

    Compound Description: This compound represents a complex heterocyclic system synthesized and characterized for its structural features []. While not directly containing a thiazole ring like N-(4-Chlorothiazol-2-yl)acetamide, its synthesis and characterization provide valuable insights into the preparation and analysis of complex heterocyclic molecules, which could be relevant for developing similar thiazole-based compounds.

1,6-diamino-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridine-3,5-dicarbonitrile

    Compound Description: The crystal structure of this compound reveals intermolecular hydrogen bonding patterns and a three-dimensional network []. Although it doesn't contain a thiazole ring like N-(4-Chlorothiazol-2-yl)acetamide, understanding the intermolecular interactions and solid-state properties of similar compounds can be valuable for drug design and development.

    Compound Description: This series of compounds, featuring benzimidazole, quinoxaline, and various amine substituents, showed promising antitumor activity with low cytotoxicity against normal cells []. The study highlighted the importance of these structural motifs for anticancer activity.

3-((4-chloro-6-((4-morpholinophenyl)amino)-1,3,5-triazin-2-yl)amino)-N-methylthiophene-2-carboxamide

    Compound Description: This compound, containing a triazine ring and a thiophene moiety, was investigated as a novel FAK inhibitor []. The combination of different heterocyclic systems highlights the potential of exploring similar structural motifs in drug discovery.

trans-N-[4-[2-(6-Cyano-1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]cyclohexyl]-4-quinolinecarboxamide (SB-277011)

    Compound Description: This compound is a potent and selective dopamine D(3) receptor antagonist with high oral bioavailability and CNS penetration []. It represents a promising candidate for antipsychotic therapy with reduced side effects.

(Z)-N-(Thiazol-2-yl)-4-((thiophene-2-ylmethylene)amino)benzenesulfonamide (TH2TH)

    Compound Description: This Schiff base compound contains both thiazole and thiophene rings and was subjected to DFT studies and molecular docking simulations []. The combination of these heterocyclic units and the computational analysis provide insights into the potential properties and interactions of similar compounds.

2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide derivatives

    Compound Description: These derivatives, featuring a thiophene ring and various heterocyclic substituents, demonstrated significant antiproliferative activity against multiple human cancer cell lines []. This research highlights the potential of exploring similar heterocyclic systems for anticancer drug development.

4-((4-Hydroxy-3-methoxy-5-nitrobenzylidene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide (5NVDA)

    Compound Description: This Schiff base compound, synthesized from sulfadiazine and 5-nitrovanilline, was investigated for its electronic structure and biological activity []. The study highlighted its potential as a drug candidate with possible HIV RNA binding activity.

2,9,16,23-tetra-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamidometallophthalocyanines

    Compound Description: These metallophthalocyanine complexes, containing oxadiazole and benzamide moieties, were synthesized and evaluated for their antimicrobial and antioxidant activities []. The study highlights the potential of incorporating these heterocyclic systems into larger macrocyclic structures for biological applications.

4-Methyl-N-(4-methylphenylsulfonyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzenesulfonamide

    Compound Description: The crystal structure of this compound reveals the presence of two independent molecules in the asymmetric unit and provides details about its molecular geometry []. The presence of the thiazole ring, although differently substituted compared to N-(4-Chlorothiazol-2-yl)acetamide, highlights its relevance in structural chemistry.

5-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine (5CDIBTA)

    Compound Description: This compound, containing benzothiadiazole and imidazole moieties, was analyzed using vibrational spectroscopic techniques and DFT calculations []. This study provides insights into its electronic structure and vibrational properties, which can be valuable for understanding the behavior of similar compounds.

2-Amino-N-(2,6-dichloropyridin-3-yl)acetamide derivatives

    Compound Description: This class of compounds showed inhibitory effects on hepatitis B virus (HBV) capsid assembly []. They represent a novel family of potential antiviral agents targeting HBV.

(S)-N-[4-[4-[(3,4-Dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-1-benzopyran-2-yl)carbonyl]-1-piperazinyl]phenyl]-2-thiophenecarboximid-amide (BN 80933)

    Compound Description: BN 80933 is a potent inhibitor of neuronal nitric oxide synthase (nNOS) with antioxidant properties, demonstrating neuroprotective effects in animal models of cerebral ischemia [].

4-/5-/6-/7-Nitro-N′-(4-aryl-1,3-thiazol-2-yl)-1H-indole-2-carbohydrazide derivatives

    Compound Description: These derivatives, featuring both thiazole and indole moieties, were synthesized and evaluated for their antimicrobial activity []. The presence of the thiazole ring, although differently substituted compared to N-(4-Chlorothiazol-2-yl)acetamide, highlights its relevance in medicinal chemistry.

N-(Benzo[d]thiazol-2-yl)-2-((2,4′-dioxospiro[indoline-3,2′-thiazolidin]-3′-yl)amino)acetamide derivatives

    Compound Description: This series of compounds, containing benzothiazole, indoline, and thiazolidine rings, was synthesized and evaluated for its antibacterial activity []. The incorporation of multiple heterocyclic units highlights the potential of exploring complex structures for biological activity.

N-[4-(3-Methyl-3-phenyl-cyclobutyl)-thiazol-2-yl]-N′-phenylhydrazine

    Compound Description: This compound, featuring a thiazole ring and a hydrazine moiety, was synthesized and characterized using various spectroscopic techniques and X-ray crystallography []. The presence of the thiazole ring, although differently substituted compared to N-(4-Chlorothiazol-2-yl)acetamide, highlights its relevance in structural chemistry and potential applications.

2-(6-(5-Chloro-2-methoxyphenyl)-4-oxo-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide (PF-06282999)

    Compound Description: PF-06282999 is a highly selective, mechanism-based myeloperoxidase (MPO) inhibitor with potential for treating cardiovascular diseases []. It demonstrates the successful development of a drug candidate targeting a specific enzyme involved in inflammatory processes.

(2S,3R)-tert-Butyl N-[4-(N-benzyl-4-fluorobenzenesulfonamido)-3-hydroxy-1-phenylbutan-2-yl]carbamate

    Compound Description: This compound's crystal structure provides insights into its molecular geometry and conformational preferences []. Although it doesn't contain a thiazole ring like N-(4-Chlorothiazol-2-yl)acetamide, understanding the structural features of similar compounds can be valuable for drug design.

    Compound Description: The HNK series exhibits potent in vivo antidotal efficacy against nerve agent poisoning, surpassing the efficacy of 2-PAM [, ]. These compounds effectively reactivate inhibited acetylcholinesterase, highlighting their potential as medical countermeasures for chemical warfare agents.

n-[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl]-2-(3,3,3-trifluoropropyl)benzenesulfonamide hydrolysis products

    Compound Description: These compounds, derived from the hydrolysis of a triazine derivative, provide valuable insights into the degradation pathways of similar compounds []. Understanding the stability and metabolic fate of drug-like molecules is crucial for drug development.

N-(4,6-dimethylpyridin-2-yl)(furan-2-yl)carboxamide

    Compound Description: This non-acidic anti-inflammatory compound provides a structural framework for exploring the anti-inflammatory potential of related compounds []. Although it doesn't directly contain a thiazole ring like N-(4-Chlorothiazol-2-yl)acetamide, its anti-inflammatory activity suggests that exploring similar properties in thiazole derivatives could be worthwhile.

N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,l-b][l,3]benzothiazol-2-yl]phenyl}urea

    Compound Description: This compound represents a complex heterocyclic system with potential therapeutic applications []. Although it doesn't directly contain a thiazole ring like N-(4-Chlorothiazol-2-yl)acetamide, its complex structure and potential biological activity highlight the importance of exploring diverse chemical scaffolds in drug discovery.

N-[4-(3-Methyl-3-phenyl-cyclobutyl)-thiazol-2-yl]-N′-(1H-pyrrol-2-ylmethylene)-hydrazine

    Compound Description: This compound, featuring a thiazole ring, a hydrazine moiety, and a pyrrole ring, was investigated for its spectroscopic properties, crystal structure, and electronic properties using both experimental and computational methods []. The presence of the thiazole ring, although differently substituted, suggests that exploring variations in the substitution pattern on the thiazole core of N-(4-Chlorothiazol-2-yl)acetamide could potentially lead to compounds with different physicochemical properties and biological activities.

2-[1-(4-Chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-pyridin-4-ylacetamide (D-24851)

    Compound Description: D-24851 is a potent tubulin inhibitor currently under preclinical development as a potential anticancer agent [].

N-benzyl-N-[11C]methyl-2-(7-methyl-8-oxo-2-phenyl-7,8-dihydro-9H-purin-9-yl)acetamide ([11C]DAC)

    Compound Description: This radiolabeled compound is a translocator protein (TSPO) PET ligand, used for imaging brain injury in preclinical studies [].

aqua[1,7-bis(N-methylbenzimidazol-2′-yl)-2,6-dithiaheptane]copper(II) perchlorate

  • Compound Description: This copper(II) complex with a nitrogen-sulfur donor ligand provides insights into the coordination chemistry of copper(II) ions with such ligands []. While not directly related to N-(4-Chloro
Source and Classification

N-(4-chlorothiazol-2-yl)acetamide can be synthesized through various chemical methods, often involving the acylation of thiazole derivatives. It is classified under organic compounds, specifically as an acetamide derivative of thiazole. This classification indicates its potential interactions in biological systems, making it a subject of interest in pharmaceutical research.

Synthesis Analysis

The synthesis of N-(4-chlorothiazol-2-yl)acetamide can be achieved through several methods:

  1. Acylation Reaction:
    • A common approach involves the reaction of 4-chlorothiazole with an acylating agent such as acetyl chloride or acetic anhydride in the presence of a base like triethylamine or pyridine. This method allows for the introduction of the acetamide group onto the thiazole ring.
  2. Phosphoryl Chloride Method:
    • In one reported synthesis, N-(4-chlorothiazol-2-yl)acetamide is prepared by heating a mixture of an acetamide precursor with phosphoryl chloride in acetonitrile. This method has shown satisfactory yields and allows for further modifications of the thiazole structure .
  3. Chlorination and Acylation:
    • Another method includes chlorination of 2-acetamidothiazole followed by acylation to yield N-(4-chlorothiazol-2-yl)acetamide. This process has been optimized to improve yields and reduce side reactions .
Molecular Structure Analysis

The molecular structure of N-(4-chlorothiazol-2-yl)acetamide features a thiazole ring substituted with a chlorine atom at the 4-position and an acetamide group at the 2-position.

Structural Data

  • Molecular Formula: C5_{5}H5_{5}ClN2_{2}OS
  • Molecular Weight: Approximately 178.62 g/mol
  • Structural Characteristics:
    • The thiazole ring contributes to the compound's reactivity and biological activity.
    • The acetamide group enhances solubility and facilitates interactions with biological targets.
Chemical Reactions Analysis

N-(4-chlorothiazol-2-yl)acetamide participates in various chemical reactions:

  1. Acylation Reactions:
    • The compound can undergo further acylation to form more complex derivatives, which may exhibit enhanced biological activity.
  2. Hydrolysis:
    • Under acidic or basic conditions, N-(4-chlorothiazol-2-yl)acetamide can hydrolyze to yield corresponding thiazole carboxylic acids and amines, which may have distinct pharmacological properties .
  3. Halogenation:
    • The presence of chlorine in the molecule allows for potential halogenation reactions that could modify its reactivity profile, leading to new derivatives with varied biological activities .
Mechanism of Action

The mechanism of action for N-(4-chlorothiazol-2-yl)acetamide is primarily associated with its ability to interact with specific biological targets:

  1. Enzyme Inhibition:
    • It may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially disrupting cancer cell proliferation or bacterial growth.
  2. Receptor Binding:
    • The compound's structural features allow it to bind to specific receptors in cells, influencing signaling pathways that regulate cell growth and apoptosis .
  3. Antimicrobial Activity:
    • Preliminary studies suggest that N-(4-chlorothiazol-2-yl)acetamide exhibits antimicrobial properties, potentially through disruption of microbial cell membranes or inhibition of vital metabolic processes.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline solid.
  • Solubility: Soluble in polar solvents like methanol and dimethyl sulfoxide but less soluble in non-polar solvents.

Chemical Properties

  • Stability: Generally stable under normal laboratory conditions but may decompose under extreme pH or temperature.
  • Reactivity: Reacts with nucleophiles due to the electrophilic nature of the carbonyl group in the acetamide.

Relevant Data

Studies using spectroscopy (NMR, IR) have confirmed the structure and purity of synthesized N-(4-chlorothiazol-2-yl)acetamide, providing insights into its molecular characteristics .

Applications

N-(4-chlorothiazol-2-yl)acetamide has several scientific uses:

  1. Pharmaceutical Development:
    • It is being explored for its potential as an anticancer agent due to its ability to inhibit tumor cell growth.
  2. Antimicrobial Research:
    • The compound shows promise in developing new antimicrobial agents against resistant strains of bacteria.
  3. Biological Studies:
    • Researchers are investigating its role in various biochemical pathways, contributing to a better understanding of thiazole derivatives' pharmacological effects .

Properties

CAS Number

89283-43-2

Product Name

N-(4-chlorothiazol-2-yl)acetamide

IUPAC Name

N-(4-chloro-1,3-thiazol-2-yl)acetamide

Molecular Formula

C5H5ClN2OS

Molecular Weight

176.62 g/mol

InChI

InChI=1S/C5H5ClN2OS/c1-3(9)7-5-8-4(6)2-10-5/h2H,1H3,(H,7,8,9)

InChI Key

BTTCWGSJNRDNED-UHFFFAOYSA-N

SMILES

CC(=O)NC1=NC(=CS1)Cl

Canonical SMILES

CC(=O)NC1=NC(=CS1)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.